molecular formula C13H12BrF3N2O B6715017 N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide

Cat. No.: B6715017
M. Wt: 349.15 g/mol
InChI Key: NDRGHVJVXLQFGN-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N2O/c14-9-1-2-11-10(5-9)8(7-19-11)3-4-18-12(20)6-13(15,16)17/h1-2,5,7,19H,3-4,6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRGHVJVXLQFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to form 5-bromoindole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine to form N-(2-(5-bromo-1H-indol-3-yl)ethyl)amine.

    Amidation: Finally, the N-(2-(5-bromo-1H-indol-3-yl)ethyl)amine is reacted with 3,3,3-trifluoropropanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different functionalized derivatives.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoropropanamide group may enhance the compound’s stability and bioavailability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
  • N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide

Uniqueness

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its interaction with biological targets compared to other similar indole derivatives.

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